molecular formula C11H13ClN2O B2451818 2-chloro-N-cyclopentylnicotinamide CAS No. 57841-73-3

2-chloro-N-cyclopentylnicotinamide

Cat. No.: B2451818
CAS No.: 57841-73-3
M. Wt: 224.69
InChI Key: ROXFDGGIMQZRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclopentylnicotinamide is a chemical compound with the molecular formula C11H13ClN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). Nicotinamide derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentylnicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods focus on:

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-cyclopentylnicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its role in preventing Type I diabetes and other inflammatory conditions.

    Industry: Utilized in the development of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentylnicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclopentylnicotinamide is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-cyclopentylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-9(6-3-7-13-10)11(15)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXFDGGIMQZRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.